molecular formula C21H22ClN5O4 B2598122 ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877810-51-0

ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2598122
CAS RN: 877810-51-0
M. Wt: 443.89
InChI Key: KVIZVDTXMNAXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Antimicrobial Properties

Research on similar compounds with structural features related to ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has demonstrated their potential biological activities. For instance, compounds derived from 1H-imidazole have been synthesized and evaluated for their antibacterial activity against common bacteria, such as Proteus spp, S. pyogenes, Escherichia coli, and P. aeruginosa, showing promising results when compared to standard antibiotics like Ciprofloxacin and Tetracycline (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).

Chemical Synthesis and Characterization

The synthesis and structural characterization of compounds containing imidazole and purine rings, akin to the structure of this compound, have been extensively studied. These studies provide insights into the chemical properties, synthesis routes, and potential applications of these compounds in medicinal chemistry. For example, the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole highlights the versatility of imidazole derivatives in synthesizing compounds with potential biological activities (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).

Antitumor and Antiviral Applications

Further research into derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, which shares a partial structural similarity with the compound , has revealed their potential in synthesizing pyrazole, thiophene, pyridine, and coumarin derivatives with antitumor activities. This suggests the broader applicability of such compounds in developing new therapeutic agents targeting various cancer cell lines (R. Mohareb, M. S. Gamaan, 2018).

Potential as Research Tools

Compounds with the imidazo[2,1-f]purin structure have been identified as potent and selective inverse agonists at human A3 adenosine receptors, highlighting their potential as valuable research tools in pharmacology and biochemistry. These findings underscore the significance of such compounds in investigating receptor dynamics and drug-receptor interactions (V. Ozola, Mark Thorand, M. Diekmann, Ramatullah Qurishi, B. Schumacher, K. Jacobson, C. Müller, 2003).

properties

IUPAC Name

ethyl 2-[6-(5-chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-6-31-16(28)10-25-19(29)17-18(24(5)21(25)30)23-20-26(12(3)13(4)27(17)20)15-9-14(22)8-7-11(15)2/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIZVDTXMNAXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=CC(=C4)Cl)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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